3,5-Diisopropylbenzonitrile
Description
3,5-Diisopropylbenzonitrile is an organic compound with the molecular formula C13H17N. It is a derivative of benzonitrile, where two isopropyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H17N/c1-9(2)12-5-11(8-14)6-13(7-12)10(3)4/h5-7,9-10H,1-4H3 |
InChI Key |
BICQUOVRCALPDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C#N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diisopropylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 3,5-diisopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion to the nitrile compound .
Industrial Production Methods
In an industrial setting, the production of 3,5-Diisopropylbenzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 3,5-Diisopropylbenzonitrile suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Diisopropylbenzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: 3,5-Diisopropylbenzoic acid.
Reduction: 3,5-Diisopropylbenzylamine.
Substitution: 3,5-Diisopropylbromobenzene, 3,5-Diisopropylnitrobenzene.
Scientific Research Applications
3,5-Diisopropylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diisopropylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3,5-diisopropylbenzonitrile
- 4-Bromo-3,5-diisopropylbenzonitrile
- 3,5-Diisopropylbenzyl chloride
Uniqueness
3,5-Diisopropylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies, distinguishing it from other similar compounds .
Biological Activity
3,5-Diisopropylbenzonitrile (DIPBN) is an organic compound with the molecular formula C13H17N. It has garnered attention in recent years for its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of DIPBN, presenting data tables, case studies, and detailed research findings.
- Molecular Formula : C13H17N
- Molecular Weight : 201.28 g/mol
- Structure : The compound features a benzene ring substituted with two isopropyl groups and a nitrile group.
Antimicrobial Properties
DIPBN has been studied for its antimicrobial properties. In a study examining various substituted benzonitriles, it was found that DIPBN exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that DIPBN could be a potential candidate for developing new antimicrobial agents.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 3,5-Diisopropylbenzonitrile | 32 | 64 |
Cytotoxicity Studies
Research has also highlighted the cytotoxic effects of DIPBN on various cancer cell lines. In vitro studies demonstrated that DIPBN induced apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's mechanism of action appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation, Bcl-2 modulation |
| A549 | 20 | Induction of apoptosis |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of DIPBN against a panel of pathogenic bacteria. The study utilized disk diffusion methods and confirmed the compound's effectiveness through statistical analysis.
- Results : Significant zones of inhibition were observed for both S. aureus and E. coli, supporting the hypothesis that DIPBN could serve as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
A separate investigation focused on the effects of DIPBN on MCF-7 and A549 cell lines. The study employed flow cytometry to assess apoptosis rates post-treatment with varying concentrations of DIPBN.
- Findings : The results indicated a dose-dependent increase in apoptosis, with significant alterations in cell cycle distribution noted at higher concentrations.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that DIPBN has favorable absorption characteristics with moderate bioavailability. Toxicological assessments reveal that while DIPBN exhibits cytotoxicity towards cancer cells, it shows relatively low toxicity towards normal human fibroblast cells at therapeutic concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
